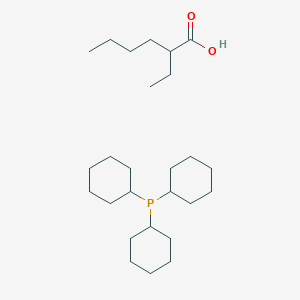
2-Ethylhexanoic acid--tricyclohexylphosphane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) is a coordination complex formed between 2-Ethylhexanoic acid and tricyclohexylphosphane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) typically involves the reaction of 2-Ethylhexanoic acid with tricyclohexylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of 2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The complex can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound can be used in studies involving enzyme mimetics and as a probe for understanding biological redox processes.
Industry: It is employed in the production of specialty chemicals and materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism by which 2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) exerts its effects involves coordination chemistry principles. The tricyclohexylphosphane ligand can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid used to prepare lipophilic metal derivatives.
Tricyclohexylphosphane: A phosphine ligand known for its steric bulk and electron-donating properties.
Uniqueness
2-Ethylhexanoic acid–tricyclohexylphosphane (1/1) is unique due to the combination of the lipophilic nature of 2-Ethylhexanoic acid and the steric and electronic properties of tricyclohexylphosphane. This combination results in a compound with distinct reactivity and stability, making it valuable for specific catalytic and material science applications.
Eigenschaften
CAS-Nummer |
845297-41-8 |
|---|---|
Molekularformel |
C26H49O2P |
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C8H16O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-5-6-7(4-2)8(9)10/h16-18H,1-15H2;7H,3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
LXZDLGSGTKXSBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


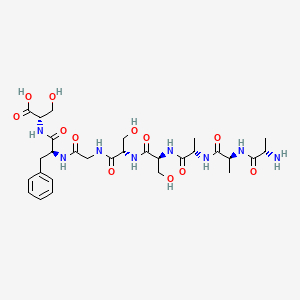
![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)
![(2-Azido-5-methoxyphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B15161345.png)
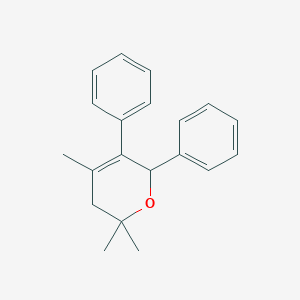

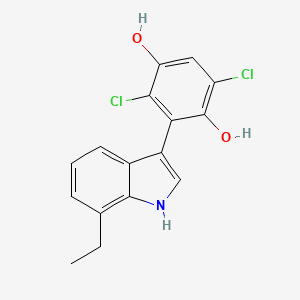

![3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15161387.png)
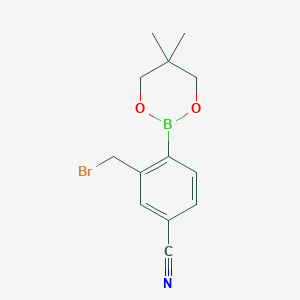
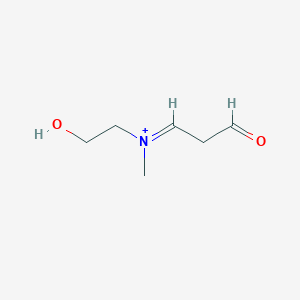
![2-Aminopyrazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B15161404.png)

![6,6'-[1,2-Phenylenebis(oxy)]di(hexan-1-ol)](/img/structure/B15161425.png)
